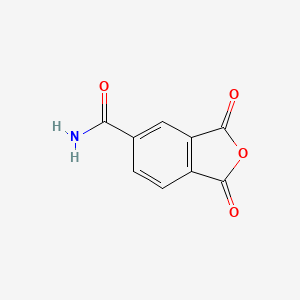

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dioxo-2-benzofuran-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFFQLHSHIUFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622633 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64941-79-3 | |

| Record name | 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization and Acetylation of 3-Aminobenzene-1,2-dicarboxylic Acid

One well-documented method involves the hydrogenation of 3-nitrobenzene-1,2-dicarboxylic acid to 3-aminobenzene-1,2-dicarboxylic acid, followed by cyclization and acetylation to form the benzofuran dioxo intermediate, which can be converted to the target carboxamide.

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| i | Hydrogenation of 3-nitrobenzene-1,2-dicarboxylic acid | 10% Pd/C catalyst, acetone solvent, mild temperature | 3-aminobenzene-1,2-dicarboxylic acid |

| ii | Cyclization and acetylation with acetic anhydride | Acetic anhydride, controlled temperature | N-(1,3-dioxo-1,3-dihydro-2-benzofuran-4-yl) acetamide intermediate |

| iii | Conversion to 1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxamide | Further functional group transformations as needed | Target compound |

This method is advantageous due to mild reaction conditions and the use of readily available starting materials. The cyclization step forms the benzofuran ring with the dioxo groups, and acetylation stabilizes the intermediate for further modification.

TCT-Mediated Radical Synthesis Using Dimethyl Sulfoxide (DMSO)

An innovative approach employs cyanuric chloride (TCT) to activate dimethyl sulfoxide, which acts as a dual synthon providing methyl and sulfur units. This metal-free radical process allows the synthesis of benzofuran-3(2H)-one derivatives, structurally related to the benzofuran core of the target compound.

- The reaction proceeds under controlled water addition to regulate the formation of quaternary carbon centers.

- The process is efficient, scalable, and compatible with various functional groups.

- Mechanistic studies suggest a radical pathway, enhancing selectivity and yield.

Although this method is primarily reported for benzofuran-3(2H)-ones, its principles can be adapted for synthesizing this compound by modifying the substituents and reaction conditions accordingly.

Improved Synthetic Routes from Substituted Benzaldehydes

Another approach involves synthesizing benzofuran carboxylic acid derivatives from substituted benzaldehydes, such as 4-bromo-2-hydroxybenzaldehyde, followed by functional group transformations to introduce the carboxamide.

- This route avoids harsh conditions used in earlier methods.

- It achieves high yields (around 78-80%) for key intermediates.

- The process is applicable for synthesizing related compounds with high purity and efficiency.

This method is particularly useful when the target compound is a key intermediate for further pharmaceutical synthesis, such as in lifitegrast production.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrogenation + Cyclization/Acetylation | 3-nitrobenzene-1,2-dicarboxylic acid | Pd/C, Acetic anhydride | Mild temperature, acetone solvent | High (not specified) | Mild conditions, scalable | Multi-step process |

| TCT-Mediated Radical Synthesis | Dimethyl sulfoxide, cyanuric chloride | TCT, water control | Metal-free, radical process | Efficient, gram-scale | Metal-free, functional group tolerance | Adaptation needed for target compound |

| Benzaldehyde-Derived Route | 4-bromo-2-hydroxybenzaldehyde | Various reagents for functionalization | Optimized mild conditions | 78-80% for intermediates | Avoids harsh conditions, high purity | Requires further steps for target |

Research Findings and Notes

- The hydrogenation and cyclization method is well-established and used in industrial processes for related compounds, offering reproducibility and high purity.

- The TCT-mediated method represents a novel, environmentally friendly approach that reduces metal catalyst use and allows fine control over product structure via water addition.

- The benzaldehyde-derived synthetic route provides an improved process for key intermediates, which can be adapted for the target compound synthesis with optimized hydrolysis and purification steps.

- Analytical techniques such as NMR, HRMS, and HPLC are essential for confirming the structure and purity of intermediates and final products in all methods.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The carboxamide group can participate in substitution reactions, where different substituents replace the amide hydrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Research into its pharmacological properties has shown promise in developing new therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydrobenzofuran Derivatives

Compounds such as 3-((E)-hex-2-enyl)-3-methyl-2,3-dihydrobenzofuran-6-carboxylic acid (12c) and 3-benzyl-3-methyl-2,3-dihydrobenzofuran-5-carboxylic acid piperidine amide (15) share the benzofuran core but lack the 1,3-dioxo and carboxamide groups. These derivatives act as selective cannabinoid receptor 2 (CB2) agonists, highlighting how structural variations (e.g., dihydrobenzofuran vs. fully aromatic benzofuran) redirect biological activity toward neurological targets rather than antiviral applications .

Phthalimide Derivatives

Phthalimide analogs, such as (1,3-dioxo-isoindol-2-yl)methyl nitrate (1) , share the 1,3-dioxo motif but replace the benzofuran core with an isoindole ring. These compounds were evaluated for mutagenicity using the Ames test, showing mutagenic potencies ranging from 0–4,803 revertants/μmol. The presence of a methyl spacer linked to a nitrate ester in meta-aromatic positions was found to reduce mutagenicity, emphasizing the impact of substituent placement on safety profiles .

Isoindole Dione Sulfonates

Sodium 6-(1,3-dioxo-isoindol-2-yl)-hexanesulfonate (XXIVb) replaces the benzofuran core with an isoindole dione and introduces a sulfonate group. While structurally distinct, these compounds demonstrate the synthetic adaptability of 1,3-dioxo scaffolds. However, their biological activities remain unspecified, suggesting divergent applications (e.g., surfactants or polymer precursors) compared to the antiviral carboxamide derivatives .

Antiviral Efficacy

1,3-Dioxo-benzofuran-5-carboxamide derivatives linked to 1,3,4-thiadiazole (e.g., 19a-c) exhibit 100% inhibition of HCMV polymerase at 25 μM, outperforming other structural classes such as 9-octadecenamide and 2-ethoxy-1-naphthamide derivatives .

Biologische Aktivität

1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by its unique structural features, including a dioxo group and a benzofuran moiety. Its molecular formula is C₁₁H₇N₃O₃, with a molecular weight of approximately 233.19 g/mol. The presence of both dioxo and carboxamide functionalities contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. It has been tested against different cancer cell lines, showing potential cytotoxic effects.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, indicating a possible role in the treatment of inflammatory diseases.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer cells.

- Receptor Binding : It might bind to receptors that mediate inflammation or pain response, thereby exerting anti-inflammatory effects.

Antimicrobial Activity Study

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that the compound possesses significant antimicrobial activity, particularly against Staphylococcus aureus.

Anticancer Activity Study

In another study focusing on anticancer potential, this compound was tested on various cancer cell lines:

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The results indicate that the compound exhibits cytotoxic effects on these cancer cells, warranting further investigation into its potential as an anticancer agent.

Synthesis Methods

Several synthesis methods for producing this compound have been reported:

- Condensation Reactions : The compound can be synthesized through condensation reactions involving appropriate benzofuran derivatives and carboxylic acid derivatives.

- Cyclization Techniques : Cyclization methods utilizing dioxo precursors have also been employed to obtain this compound efficiently.

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis route for 1,3-Dioxo-1,3-dihydro-2-benzofuran-5-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step processes, including coupling reactions (e.g., using HATU/DiPEA in DMF for amide bond formation) and purification via chromatography or crystallization. Critical factors include solvent selection (e.g., DMF for polar aprotic conditions), stoichiometric ratios, and temperature control to avoid side reactions. Structural validation via -NMR and -NMR is essential to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- -NMR and -NMR : To identify proton environments and carbon frameworks (e.g., distinguishing dihydrobenzofuran ring protons from carboxamide groups) .

- IR Spectroscopy : To confirm carbonyl (C=O) and amide (N-H) functional groups.

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

Q. How can researchers ensure the purity of synthesized samples?

- Methodological Answer :

- HPLC/GC-MS : For quantitative purity assessment and detection of trace impurities .

- Elemental Analysis : To validate empirical formula consistency.

- Melting Point Determination : Sharp melting ranges (e.g., 172–173°C in related compounds) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking be applied to study this compound's reactivity or interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways (e.g., Pd-catalyzed C-H activation) .

- Molecular Docking : Screens potential biological targets (e.g., cannabinoid receptors) by simulating ligand-receptor binding affinities .

- Reaction Path Search Algorithms : Integrate quantum chemical calculations to optimize transition states and intermediates .

Q. What strategies are effective in resolving contradictory data between theoretical predictions and experimental results?

- Methodological Answer :

- Iterative Refinement : Cross-validate computational models (e.g., adjusting basis sets in DFT) with experimental NMR/spectral data .

- Sensitivity Analysis : Identify variables (e.g., solvent effects, steric hindrance) causing discrepancies using factorial design .

- Meta-Analysis : Compare results across studies to isolate systematic errors (e.g., calibration drift in instrumentation) .

Q. How can factorial design optimize reaction conditions for synthesizing derivatives?

- Methodological Answer :

- Full Factorial Design : Test variables like temperature, catalyst loading, and solvent polarity to identify optimal conditions for yield and selectivity .

- Response Surface Methodology (RSM) : Models nonlinear interactions (e.g., between reaction time and pressure) for process optimization .

- High-Throughput Screening (HTS) : Rapidly evaluates combinatorial libraries of reagents and conditions .

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

- Methodological Answer :

- Continuous Flow Reactors : Mitigate exothermicity and improve mixing efficiency compared to batch processes .

- Mass Transfer Limitations : Addressed via reactor design (e.g., packed-bed columns) or ultrasonic agitation .

- Process Analytical Technology (PAT) : Real-time monitoring (e.g., inline FTIR) ensures consistency in intermediate formation .

Data Management and Validation

Q. How can chemical software enhance data integrity and experimental reproducibility?

- Methodological Answer :

- Electronic Lab Notebooks (ELNs) : Securely track raw data and protocol iterations .

- Cheminformatics Tools : Use platforms like COMSOL for reaction simulation and parameter optimization .

- Blockchain-Based Auditing : Immutably records experimental workflows to prevent data tampering .

Biological Activity Profiling

Q. What methodological frameworks are used to evaluate this compound's biological activity?

- Methodological Answer :

- In Vitro Assays : Screen for receptor agonism/antagonism (e.g., cannabinoid receptor binding assays) using radioligand displacement .

- ADME-Tox Studies : Employ hepatic microsome models and LC-MS/MS to assess metabolic stability and toxicity .

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation) to correlate structural features with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.